molecular formula C20H14BrF3N2O2 B3310707 N-(4-bromophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946222-94-2

N-(4-bromophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B3310707
CAS RN: 946222-94-2
M. Wt: 451.2 g/mol
InChI Key: YVATTZMFXPGPTE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14BrF3N2O2 and its molecular weight is 451.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antimicrobial Activity

The compound has shown promising antimicrobial activity . In a study, derivatives of the compound were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Antiproliferative Activity

The compound has potential antiproliferative activity . It has been studied for its pharmacological activities against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Molecular Docking Studies

Molecular docking studies: have been carried out to study the binding mode of active compounds with receptor using Schrodinger v11.5 . This helps in understanding the interaction of the compound with various biological targets.

Drug Designing

The compound has the potential to be used as a lead compound for rational drug designing . The molecular docking study demonstrated that the compound displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) .

Synthesis of Functionalized Compounds

The compound can be used in the synthesis of functionalized compounds . For example, the carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N - (4-bromophenyl)furan-2-carboxamide analogues .

Mechanism of Action

Mode of Action

The presence of a bromophenyl group and a trifluoromethyl group suggests that it may interact with its targets through halogen bonding or other non-covalent interactions .

Biochemical Pathways

Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. The compound’s structure suggests it may be involved in pathways related to halogenated aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Given its structure, it’s likely that the compound is lipophilic, which could influence its absorption and distribution. The presence of metabolically labile groups such as the bromophenyl and trifluoromethyl groups suggests that it may be subject to metabolic transformations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the presence of nucleophiles due to the potential for displacement of the bromine atom .

properties

IUPAC Name

N-(4-bromophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2O2/c21-15-7-9-16(10-8-15)25-18(27)17-2-1-11-26(19(17)28)12-13-3-5-14(6-4-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVATTZMFXPGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Br)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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